molecular formula C17H15N3O2S2 B2977171 (Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylthiazole-5-carboxamide CAS No. 1173432-86-4

(Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylthiazole-5-carboxamide

Cat. No.: B2977171
CAS No.: 1173432-86-4
M. Wt: 357.45
InChI Key: ZMXCHLIXPVMRBN-ZPHPHTNESA-N
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Description

(Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylthiazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[d]thiazole core, which is known for its biological activity, and a thiazole ring, which is often found in compounds with pharmaceutical relevance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylthiazole-5-carboxamide typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.

    Introduction of the Prop-2-yn-1-yl Group: This step involves the alkylation of the benzo[d]thiazole core with propargyl bromide under basic conditions.

    Formation of the Thiazole Ring: This can be synthesized through the Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.

    Coupling of the Two Fragments: The final step involves coupling the benzo[d]thiazole and thiazole fragments through a condensation reaction to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and prop-2-yn-1-yl groups.

    Reduction: Reduction reactions can target the double bonds within the thiazole and benzo[d]thiazole rings.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the positions adjacent to the nitrogen and sulfur atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas with a palladium catalyst are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) and organolithium compounds (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylthiazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The benzo[d]thiazole core is known for its antimicrobial and anticancer properties, making this compound a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. Its ability to interact with biological targets could lead to the development of new treatments for various diseases.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylthiazole-5-carboxamide involves its interaction with specific molecular targets. The benzo[d]thiazole core can bind to enzymes and receptors, modulating their activity. The thiazole ring can interact with nucleic acids, potentially affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-N-(6-methoxybenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylthiazole-5-carboxamide
  • (Z)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylthiazole-5-carboxamide

Uniqueness

The unique combination of the methoxy group and the prop-2-yn-1-yl group in (Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylthiazole-5-carboxamide distinguishes it from similar compounds. These functional groups can significantly influence the compound’s reactivity and biological activity, making it a valuable molecule for research and development.

Properties

IUPAC Name

N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,4-dimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S2/c1-5-8-20-13-7-6-12(22-4)9-14(13)24-17(20)19-16(21)15-10(2)18-11(3)23-15/h1,6-7,9H,8H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXCHLIXPVMRBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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